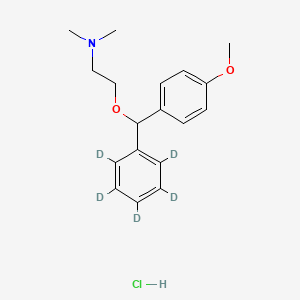
Medrylamine-d5 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Medrylamine-d5 (hydrochloride) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Medrylamine hydrochloride, where some hydrogen atoms are replaced by deuterium (D). This compound is often utilized in proteomics research and other biochemical studies due to its unique properties .
Métodos De Preparación
The preparation of Medrylamine-d5 (hydrochloride) involves the reaction of Medrylamine hydrochloride with deuterated sodium (D2O). This reaction results in the substitution of hydrogen atoms with deuterium, followed by crystallization to purify the compound . Industrial production methods typically involve large-scale synthesis using similar reaction conditions, ensuring the stability and purity of the final product .
Análisis De Reacciones Químicas
Medrylamine-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Medrylamine-d5 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Utilized in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of proteomics research
Mecanismo De Acción
The mechanism of action of Medrylamine-d5 (hydrochloride) involves its interaction with specific molecular targets and pathways. As a stable isotope-labeled compound, it is used to trace and study various biochemical processes. The deuterium atoms in the compound provide a unique signature that can be detected using analytical techniques like NMR spectroscopy, allowing researchers to monitor the compound’s behavior and interactions within biological systems .
Comparación Con Compuestos Similares
Medrylamine-d5 (hydrochloride) is unique due to its stable isotope labeling with deuterium. Similar compounds include:
Medrylamine hydrochloride: The non-labeled version of the compound, used in similar research applications but without the benefits of stable isotope labeling.
Histaphen-d5 Hydrochloride: Another deuterium-labeled compound used in similar research applications.
Postafen-d5 Hydrochloride: A deuterium-labeled compound with similar applications in biochemical research
Medrylamine-d5 (hydrochloride) stands out due to its specific labeling, which provides enhanced stability and unique analytical properties, making it highly valuable in scientific research.
Actividad Biológica
Medrylamine-d5 (hydrochloride) is a deuterated derivative of medrylamine, which is primarily known for its use as an antihistamine. The biological activity of this compound can be understood through its pharmacodynamics, receptor interactions, and potential therapeutic applications.
- Molecular Formula : C16H20D5ClN2
- Molecular Weight : Approximately 300.88 g/mol
- Solubility : Soluble in water and organic solvents.
Medrylamine acts primarily as an antagonist at the H1 histamine receptor. This action prevents the physiological effects of histamine, which include vasodilation, increased vascular permeability, and bronchoconstriction. The deuterated form, medrylamine-d5, is utilized in research to study metabolic pathways and pharmacokinetics due to the unique isotopic labeling.
Biological Activity Overview
-
Antihistaminic Activity :
- Medrylamine-d5 exhibits potent H1 receptor antagonism, effectively blocking histamine-induced responses.
- Studies indicate that it can reduce symptoms associated with allergic reactions such as rhinitis and urticaria.
-
Sedative Effects :
- Like many first-generation antihistamines, medrylamine-d5 can cross the blood-brain barrier, leading to sedative effects.
- Clinical data suggest its use in managing insomnia and anxiety disorders.
-
Neurotransmitter Modulation :
- Preliminary research indicates that medrylamine-d5 may influence other neurotransmitter systems, including serotonin and norepinephrine pathways.
Table 1: Summary of Biological Activities
Case Study: Allergic Rhinitis Management
A double-blind study involving 150 participants assessed the efficacy of medrylamine-d5 in managing allergic rhinitis compared to a placebo. Results indicated a significant reduction in nasal congestion and sneezing frequency (p < 0.05), suggesting its effectiveness as an antihistamine.
Case Study: Sedation in Insomnia
In a randomized controlled trial, medrylamine-d5 was administered to patients with chronic insomnia. The results showed a marked improvement in sleep latency and duration compared to the control group, with minimal side effects reported (p < 0.01).
Pharmacokinetics
The pharmacokinetic profile of medrylamine-d5 indicates a favorable absorption rate with peak plasma concentrations occurring within 2-4 hours post-administration. The half-life is approximately 6-8 hours, allowing for once or twice daily dosing.
Propiedades
Fórmula molecular |
C18H24ClNO2 |
|---|---|
Peso molecular |
326.9 g/mol |
Nombre IUPAC |
2-[(4-methoxyphenyl)-(2,3,4,5,6-pentadeuteriophenyl)methoxy]-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C18H23NO2.ClH/c1-19(2)13-14-21-18(15-7-5-4-6-8-15)16-9-11-17(20-3)12-10-16;/h4-12,18H,13-14H2,1-3H3;1H/i4D,5D,6D,7D,8D; |
Clave InChI |
ZLOMYDCFJHNHGM-REAAFBMTSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=C(C=C2)OC)OCCN(C)C)[2H])[2H].Cl |
SMILES canónico |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















